molecular formula C17H13FN2O2 B2480628 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide CAS No. 955732-49-7

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide

Cat. No.: B2480628
CAS No.: 955732-49-7
M. Wt: 296.301
InChI Key: JYRLDLGEDIAMBY-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom, and is substituted with a 4-fluorophenyl group, a methyl group, and a phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry and material science.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on its structural similarity to other compounds, it can be hypothesized that it interacts with its targets through a process similar to the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, which involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

For example, indole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It has been suggested that p-glycoprotein (p-gp) may act as a saturable absorption barrier to similar compounds, slowing the rate of absorption at low doses and resulting in nonlinearity in oral disposition in humans .

Action Environment

It is known that the success of similar reactions, such as the suzuki–miyaura cross-coupling reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the substituents. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluorobenzoyl chloride with N-methyl-N-phenylglycine in the presence of a base can lead to the formation of the desired oxazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide has been explored for various scientific research applications:

Comparison with Similar Compounds

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-methyl-N-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-20(14-5-3-2-4-6-14)17(21)16-19-11-15(22-16)12-7-9-13(18)10-8-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRLDLGEDIAMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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